Osmium-189

Descripción general

Descripción

Osmium-189, symbolized as 189Os or 18976Os, is an isotope of Osmium . Osmium is a chemical element that belongs to the platinum metals of Groups 8–10 (VIIIb), Periods 5 and 6, of the periodic table and is the densest naturally occurring element . It is a gray-white metal that is very hard, brittle, and difficult to work with, even at high temperatures . Osmium is used in several industrial and research fields, including as a catalyst for many oxidation–reduction and decomposition reactions .

Synthesis Analysis

Osmium compounds have been used in various chemical reactions. For instance, divalent osmium complexes have been synthesized that feature strong red metal-to-ligand-charge-transfer (MLCT) phosphorescence and electrophosphorescence . Also, symmetric and asymmetric dihydroxylation reactions catalyzed by osmium have emerged as the most efficient route in the one-step synthesis of diols .

Molecular Structure Analysis

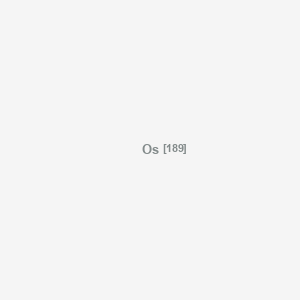

The molecular structure of Osmium-189 can be represented as [189Os] according to the PubChem database . The isotopic mass of Osmium-189 is 188.95814(2) u . Osmium tetroxide (OsO4) is a heavy tetrahedral molecule that constitutes a benchmark for quantum chemistry calculations .

Chemical Reactions Analysis

Osmium has several chemical reactions. For instance, it reacts with water to form Osmium dioxide (OsO2) and Osmium tetroxide (OsO4) . Osmium tetroxide is used in certain organic syntheses .

Physical And Chemical Properties Analysis

Osmium-189 has a mass number of 189, which is the number of nucleons, and an atomic number of 76, which is the number of protons . The isotopic mass of Osmium-189 is 188.95814(2) u, and the nuclide mass is 188.9164522 u . Osmium is a shiny, silver metal that resists corrosion. It is the densest of all the elements and is twice as dense as lead .

Aplicaciones Científicas De Investigación

Tracer for Crustal Material and Identification of Extraterrestrial Material : Osmium isotopes, including Osmium-189, have been used as tracers for the origin of crustal material and for identifying extraterrestrial material at specific geological boundaries (Fehn, Teng, Elmore, & Kubik, 1986).

Hyperfine Structure and Isotope Shift Measurement : Laser-induced fluorescence spectroscopy has been applied to measure the hyperfine structure and isotope shift of Osmium-189. These measurements are crucial in understanding the atomic structure and behavior of osmium (Kröger, Başar, Baier, & Guthöhrlein, 2002).

Mass Spectrometry Analysis : Inductively coupled plasma source mass spectrometry has been used to measure the isotopic composition of Osmium-189, which is essential for understanding its distribution and concentration in various samples (Russ, Bazan, & Date, 1987).

Quantification in Biological Samples : Osmium compounds, including isotopes like Osmium-189, have been quantified in biological samples such as organs and cells, particularly in the context of studying osmium-based anticancer compounds (Klose et al., 2017).

Marine Osmium Isotope Record : The marine osmium isotope record, including Osmium-189, has been developed as a tracer in paleoceanographic research. This research provides insights into the behavior of osmium in the surficial environment (Peucker‐Ehrenbrink & Ravizza, 2000).

Nuclear Excitation Studies : Nuclear excitation by electron transition studies involving Osmium-189 have been conducted. These studies are crucial in understanding nuclear reactions and properties (Otozai, Arakawa, & Saito, 1978).

Incompressibility and High-Pressure Behavior : Osmium, particularly Osmium-189, has been studied for its incompressibility and behavior under high pressures, which is significant for understanding extreme conditions and material properties (Dubrovinsky et al., 2015).

Accelerator Production for Radiotherapy : The production of isotopes like Osmium-189 for high specific activity rhenium-186 has been researched, with applications in radiotherapy for treating diseases (Jurisson & Wilbur, 2016).

Safety And Hazards

Osmium tetroxide is toxic and can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is fatal if swallowed, in contact with skin, or if inhaled . It is a severe irritant to the eyes and respiratory tract and can cause irreversible eye damage. Direct contact with the eyes may cause blindness. Osmium tetroxide causes long-term toxicity to the liver and kidneys .

Direcciones Futuras

Osmium-189 is part of the supplement containing the complete sets of data of Subvolume B ‘Nuclei with Z = 55 . The availability of three titration paths was evaluated to assay osmium compounds traceable to the International System of Units (SI) . The presented discussions will contribute to establishing the first osmium mono-element standard solutions characterized by a metrologically valid procedure .

Propiedades

IUPAC Name |

osmium-189 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Os/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQBFIAQOQZEGI-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Os] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[189Os] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935742 | |

| Record name | (~189~Os)Osmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.958146 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osmium-189 | |

CAS RN |

15761-06-5 | |

| Record name | Osmium, isotope of mass 189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~189~Os)Osmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)